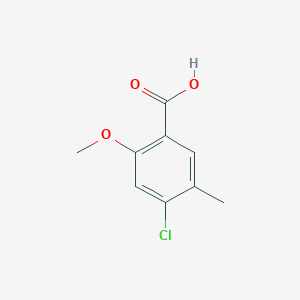

4-Chloro-2-methoxy-5-methylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Chloro-2-methoxy-5-methylbenzoic acid” is a chemical compound that appears as a white to light brown fine crystalline powder . It has been used in the synthesis of (2-(4-chloro-2-methoxybenzoyl)-1’H-1,3’-bipyrrol-2’-yl) (2-methoxyphenyl)methanone . The anion of this compound forms complexes with Mn 2+, Co 2+, Ni 2+, Cu 2+ and Zn 2+ .

Synthesis Analysis

The synthesis of “4-Chloro-2-methoxy-5-methylbenzoic acid” can be achieved from 4-chlorobenzoic acid via a multi-step reaction process . It can be used in the synthesis of 4-chloro-2-methylbenzophenone via Freidel Craft’s acylation with benzene .

Molecular Structure Analysis

The molecular structure of “4-Chloro-2-methoxy-5-methylbenzoic acid” is represented by the InChI code: 1S/C9H9ClO3/c1-5-3-6(9(11)12)8(13-2)4-7(5)10/h3-4H,1-2H3,(H,11,12) . The molecular weight of the compound is 200.62 .

Physical And Chemical Properties Analysis

“4-Chloro-2-methoxy-5-methylbenzoic acid” is a solid compound with a melting point of 167-171 °C (lit.) . It has a molecular weight of 170.59 .

Scientific Research Applications

- The anion of 4-Chloro-2-methoxybenzoic acid forms complexes with metal ions like Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺. These complexes have applications in catalysis, materials science, and coordination chemistry .

- Researchers have synthesized lanthanide complexes using 4-Methoxy-2-methylbenzoic acid . These complexes exhibit interesting luminescent properties and find use in imaging, sensors, and optoelectronics .

- 4-Chloro-2-methylbenzoic acid participates in the synthesis of 4-chloro-2-methylbenzophenone via Friedel-Crafts acylation with benzene . Benzophenones are essential in various applications, including UV filters, photoinitiators, and pharmaceuticals.

- Researchers have used 4-Chloro-2-methoxybenzoic acid in the synthesis of a bipyrrole derivative: (2-(4-chloro-2-methoxybenzoyl)-1’H-1,3’-bipyrrol-2’-yl)(2-methoxyphenyl)methanone . Bipyrroles have diverse applications, including in materials science and organic electronics.

Metal Complex Formation

Lanthanide Complexes

Synthesis of Benzophenones

Bipyrrole Derivatives

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body, influencing biochemical pathways .

Mode of Action

The mode of action of 4-Chloro-2-methoxy-5-methylbenzoic acid involves interactions with its targets, leading to changes in cellular processes .

Result of Action

Similar compounds have been known to induce changes at the molecular and cellular levels .

properties

IUPAC Name |

4-chloro-2-methoxy-5-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-5-3-6(9(11)12)8(13-2)4-7(5)10/h3-4H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYVXNNGMINCUDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-methoxy-5-methylbenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2617673.png)

![{1-[(4-Methoxyphenyl)methyl]-1,3-benzodiazol-5-yl}boronic acid](/img/structure/B2617674.png)

![(2E)-4-oxo-4-[4-benzylpiperazinyl]but-2-enoic acid](/img/structure/B2617684.png)

![2-Chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B2617685.png)

![5-[2-(4-Prop-2-ynylpiperazin-1-yl)sulfonylphenyl]-1,2-oxazole](/img/structure/B2617687.png)

![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2617695.png)